molecular formula C14H11NO2S B1267206 2-(2-Benzothiazolyl)-5-methoxyphenol CAS No. 90481-46-2

2-(2-Benzothiazolyl)-5-methoxyphenol

Cat. No. B1267206
CAS RN: 90481-46-2
M. Wt: 257.31 g/mol
InChI Key: KQUJPMLQKNTPCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzothiazole derivatives are synthesized using modern approaches that focus on atom economy and green chemistry principles. The synthesis of such compounds often involves the functionalization of 2-NH2 and 2-SH groups on the benzothiazole ring, allowing for versatile building blocks in organic synthesis. New methods have been developed, dividing into conventional multistep processes and one-pot procedures, highlighting the significance of these compounds in developing new drugs and materials (Zhilitskaya et al., 2021).

Molecular Structure Analysis

Benzothiazole and its derivatives, including 2-(2-Benzothiazolyl)-5-methoxyphenol, possess unique molecular structures that contribute to their wide range of biological activities. The presence of a methoxyphenol group in the molecule adds to its chemical reactivity and potential biological applications. The molecular structure of benzothiazoles is pivotal for their functionality and interactions with biological targets (Bhat & Belagali, 2020).

Chemical Reactions and Properties

Benzothiazoles, including 2-(2-Benzothiazolyl)-5-methoxyphenol, undergo various chemical reactions, showcasing their reactivity and potential for diverse applications. These reactions include interactions with radicals, the potential for cycloaddition, and transformations leading to the formation of new compounds with significant biological activities. The chemical properties of benzothiazoles make them attractive for use in pharmaceuticals, agrochemicals, and materials science (Liu et al., 2022).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting points, and stability, are crucial for their application in different domains. These properties are influenced by the molecular structure and the presence of functional groups, such as the methoxyphenol group in 2-(2-Benzothiazolyl)-5-methoxyphenol. Understanding these physical properties is essential for the design and development of new compounds with optimized performance (Elgemeie et al., 2020).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are characterized by their reactivity towards various chemical agents and conditions. These properties are essential for their functionality as intermediates in organic synthesis and their biological activities. The chemical reactivity of 2-(2-Benzothiazolyl)-5-methoxyphenol can be attributed to the benzothiazole core and the methoxyphenol moiety, which offer sites for chemical transformations and modifications (Magar, 2023).

Scientific Research Applications

Antitumor Applications

One significant application of 2-(2-Benzothiazolyl)-5-methoxyphenol and related compounds is in antitumor research. A study by Wells, Lowe, and Stevens (2000) explored the oxidation of 2-methoxyphenols with electron-withdrawing groups, which resulted in compounds that potentially have applications in antitumor treatments (Wells, Lowe, & Stevens, 2000).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) investigated new pyridine derivatives, including those based on 2-amino substituted benzothiazoles, for their antimicrobial properties. These derivatives showed variable and modest activity against various strains of bacteria and fungi, indicating potential applications in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).

Sensing Applications

The application of benzothiazole derivatives in sensing technologies is also notable. Tanaka et al. (2001) developed benzothiazole analogs suitable for sensing magnesium and zinc cations. These compounds were sensitive to pH changes, highlighting their potential in pH and metal cation sensing applications (Tanaka et al., 2001).

Indicator for Metal-Ion Titration

Chromý and Sommer (1967) demonstrated the use of 2-(2-thiazolylazo)-5-methoxyphenol as an effective indicator for the titration of various metal ions with EDTA. This application is crucial in analytical chemistry for determining the concentration of metal ions (Chromý & Sommer, 1967).

Synthesis of Novel Compounds

Alborz et al. (2018) conducted research on the synthesis of novel diastereoselective benzothiazole β-lactam conjugates, starting from (benzo[d]thiazol-2-yl)phenol. These compounds exhibited moderate antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Alborz et al., 2018).

Catalytic Applications

Ghorbanloo and Maleki Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This material served as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating its significance in catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-17-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)18-14/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUJPMLQKNTPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzothiazolyl)-5-methoxyphenol

CAS RN

90481-46-2
Record name 2-(2-Benzothiazolyl)-5-methoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090481462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wolff, B Machura - Reviews in Inorganic Chemistry, 2020 - degruyter.com
The present review aims to give a comprehensive survey about the chemistry of rhenium(V)-oxo complexes of general formula [ReOX 2 (N∩O)(EPh 3 )], where X=Cl, Br, I, E=P, As, and …
Number of citations: 3 www.degruyter.com

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